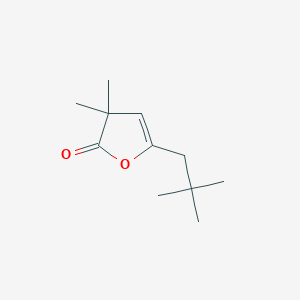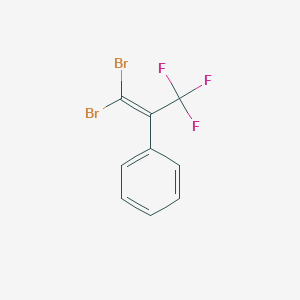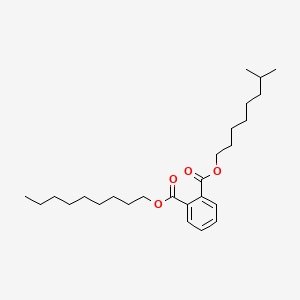
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its multi-ring structure and the presence of hydroxyl and fluoro functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl and fluoro groups through specific reactions such as electrophilic substitution and nucleophilic addition. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反応の分析
Types of Reactions
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions include various derivatives of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-, such as quinones, dihydro compounds, and substituted analogs.
科学的研究の応用
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.
作用機序
The mechanism of action of Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects. Additionally, it can inhibit specific enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound with a similar polycyclic structure but lacking the hydroxyl and fluoro groups.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups at positions 7 and 12, known for its carcinogenic properties.
10-Fluorobenz(a)anthracene: A compound with a fluoro group at position 10, similar in structure but lacking the hydroxyl groups.
Uniqueness
Benz(a)anthracene-7,12-diol, 10-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
104761-65-1 |
|---|---|
分子式 |
C20H21FO2 |
分子量 |
312.4 g/mol |
IUPAC名 |
(7R,12R)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20-/m1/s1 |
InChIキー |
NHYWRIBSCPHRAD-WOJBJXKFSA-N |
異性体SMILES |
C[C@]1(C2=C(C=C(C=C2)F)[C@@](C3=C1C=CC4=C3CCCC4)(C)O)O |
正規SMILES |
CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


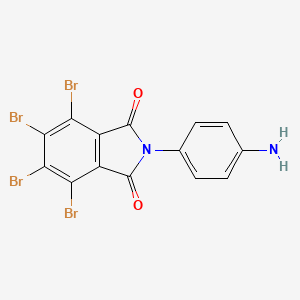
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)

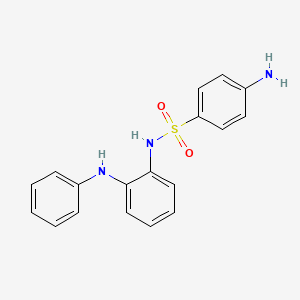

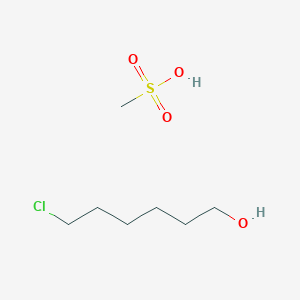


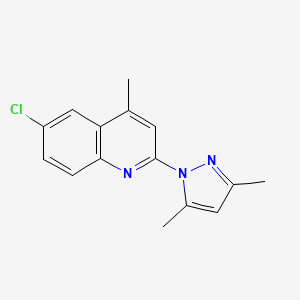
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
